molecular formula C13H13N3O3S B11487807 2-amino-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11487807
M. Wt: 291.33 g/mol
InChI Key: FOODYWGHAQSHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • The synthetic route for Compound I involves the fusion of a thiazole ring with a pyridine ring.
    • Specific reaction conditions and industrial production methods may vary, but the key steps include the formation of the thiazole and pyridine moieties.
    • Detailed synthetic protocols and optimization strategies would require further investigation.
  • Chemical Reactions Analysis

    • Compound I may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific transformation.
    • Major products could include derivatives with modified substituents or functional groups.
  • Scientific Research Applications

  • Mechanism of Action

    Comparison with Similar Compounds

    • While Compound I is unique due to its specific fused thiazole-pyridine structure, other related compounds exist.
    • Further exploration could involve comparing it to structurally similar molecules and assessing their biological activities.

    Properties

    Molecular Formula

    C13H13N3O3S

    Molecular Weight

    291.33 g/mol

    IUPAC Name

    2-amino-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

    InChI

    InChI=1S/C13H13N3O3S/c1-19-9-4-6(2-3-8(9)17)7-5-10(18)15-12-11(7)20-13(14)16-12/h2-4,7,17H,5H2,1H3,(H2,14,16)(H,15,18)

    InChI Key

    FOODYWGHAQSHNJ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=N3)N)O

    Origin of Product

    United States

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